An In-depth Technical Guide to the Chemical Properties of 2-Hydroxy-2,4-dimethylpentanoic Acid
An In-depth Technical Guide to the Chemical Properties of 2-Hydroxy-2,4-dimethylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Hydroxy-2,4-dimethylpentanoic acid. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis. This document details the compound's structure, physical characteristics, and chemical reactivity. A detailed experimental protocol for its synthesis is provided, along with a workflow diagram. Additionally, the general biological effects of alpha-hydroxy acids, the class of compounds to which this molecule belongs, are discussed and illustrated.
Chemical and Physical Properties
2-Hydroxy-2,4-dimethylpentanoic acid, also known as 2-hydroxy-2,4-dimethylvaleric acid, is an alpha-hydroxy carboxylic acid. Its structure features a carboxylic acid group and a hydroxyl group on the same carbon atom, which is a tertiary carbon. The molecule also contains an isobutyl group attached to the alpha carbon.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value |
| IUPAC Name | 2-hydroxy-2,4-dimethylpentanoic acid |
| CAS Number | 3639-23-4[1] |
| Molecular Formula | C7H14O3[1] |
| Molecular Weight | 146.18 g/mol [1] |
| SMILES | CC(C)CC(C)(C(=O)O)O |
| InChI | InChI=1S/C7H14O3/c1-5(2)4-7(3,10)6(8)9/h5,10H,4H2,1-3H3,(H,8,9) |
Table 2: Physical Properties
| Property | Value |
| Physical State | Solid |
| Melting Point | 151-152 °C (with decomposition) |
| Boiling Point | 96-102 °C at 9 Torr |
| Solubility in Water | 42 g/L at 25 °C |
| pKa (estimated) | 3.5 - 4.0 |
| Refractive Index | 1.461 |
Spectral Data (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show a doublet for the two methyl groups of the isobutyl group, a multiplet for the methine proton of the isobutyl group, a multiplet for the methylene (B1212753) protons, a singlet for the methyl group on the alpha-carbon, and broad singlets for the hydroxyl and carboxylic acid protons.
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¹³C NMR: The carbon NMR spectrum should display distinct signals for the two magnetically non-equivalent methyl carbons of the isobutyl group, the methine carbon of the isobutyl group, the methylene carbon, the quaternary alpha-carbon, the methyl carbon attached to the alpha-carbon, and the carbonyl carbon of the carboxylic acid.
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IR Spectroscopy: The infrared spectrum will be characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ (due to the hydrogen-bonded carboxylic acid hydroxyl group), another O-H stretching band for the tertiary alcohol, a strong C=O stretching absorption for the carbonyl group of the carboxylic acid around 1700 cm⁻¹, and C-O stretching bands.
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Mass Spectrometry: The mass spectrum would likely show a molecular ion peak (M+) at m/z 146. Common fragmentation patterns would include the loss of water (M-18), the loss of the carboxyl group (M-45), and cleavage of the C-C bonds adjacent to the oxygenated carbon.
Chemical Reactivity
The chemical reactivity of 2-Hydroxy-2,4-dimethylpentanoic acid is dictated by the presence of the carboxylic acid and the tertiary hydroxyl group.
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Reactions of the Carboxylic Acid Group: As a carboxylic acid, it can undergo esterification with alcohols in the presence of an acid catalyst, and it can be converted to an acid chloride using reagents like thionyl chloride (SOCl₂). It can also be reduced to the corresponding primary alcohol, though this requires a strong reducing agent like lithium aluminum hydride (LiAlH₄).
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Reactions of the Tertiary Hydroxyl Group: The tertiary hydroxyl group is resistant to oxidation under mild conditions. Dehydration can occur under acidic conditions to yield an unsaturated carboxylic acid.
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Intramolecular Reactions: Due to the proximity of the hydroxyl and carboxylic acid groups, alpha-hydroxy acids can undergo intramolecular esterification to form cyclic diesters known as lactides upon heating.
Experimental Protocols: Synthesis of 2-Hydroxy-2,4-dimethylpentanoic acid
A common and effective method for the synthesis of 2-Hydroxy-2,4-dimethylpentanoic acid is the two-step procedure starting from 4-methyl-2-pentanone (B128772). This synthesis involves the formation of a cyanohydrin intermediate, followed by acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid.
Step 1: Cyanohydrin Formation from 4-Methyl-2-pentanone
This step involves the nucleophilic addition of a cyanide ion to the carbonyl carbon of 4-methyl-2-pentanone. The reaction is typically carried out using a source of cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in the presence of a proton source to generate hydrogen cyanide (HCN) in situ.
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Reagents:
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4-Methyl-2-pentanone
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Sodium cyanide (NaCN)
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Sulfuric acid (H₂SO₄) or another strong acid
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Diethyl ether or other suitable organic solvent
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Water
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Procedure:
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A solution of sodium cyanide in water is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, and the flask is cooled in an ice bath.
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4-Methyl-2-pentanone is added to the cyanide solution.
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A solution of sulfuric acid is added dropwise from the addition funnel with vigorous stirring, maintaining the temperature below 20°C.
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After the addition is complete, the reaction mixture is stirred for several hours at room temperature.
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The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
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The combined organic extracts are dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure to yield the crude cyanohydrin, 2-cyano-4-methyl-2-pentanol.
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Step 2: Hydrolysis of the Cyanohydrin to 2-Hydroxy-2,4-dimethylpentanoic acid
The nitrile group of the cyanohydrin is hydrolyzed to a carboxylic acid under acidic conditions.
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Reagents:
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Crude 2-cyano-4-methyl-2-pentanol
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Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
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Water
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Procedure:
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The crude cyanohydrin is mixed with an excess of concentrated hydrochloric acid.
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The mixture is heated under reflux for several hours until the reaction is complete (evolution of ammonia (B1221849) gas ceases).
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The reaction mixture is cooled, and the product is extracted with a suitable organic solvent like diethyl ether.
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The organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
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The resulting crude 2-Hydroxy-2,4-dimethylpentanoic acid can be purified by recrystallization.
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Mandatory Visualizations
Caption: Synthetic workflow for 2-Hydroxy-2,4-dimethylpentanoic acid.
While no specific signaling pathway for 2-Hydroxy-2,4-dimethylpentanoic acid has been identified in the literature, as an alpha-hydroxy acid (AHA), it is expected to exhibit biological activities common to this class of molecules, particularly in dermatological applications. The following diagram illustrates the general mechanism of action of AHAs on skin cells.
Caption: General biological effects of Alpha-Hydroxy Acids on the skin.[2][3][4][5][6]
Conclusion
2-Hydroxy-2,4-dimethylpentanoic acid is a versatile alpha-hydroxy acid with distinct chemical and physical properties. Its synthesis via the cyanohydrin pathway from 4-methyl-2-pentanone is a reliable method for its preparation. While specific biological roles for this particular molecule are not well-documented, its classification as an alpha-hydroxy acid suggests potential applications in areas where the properties of this class of compounds are beneficial, such as in dermatology and as a building block in chemical synthesis. This guide provides foundational knowledge that can aid in the further investigation and application of this compound.
References
- 1. 2-Hydroxy-2,4-dimethylpentanoic acid | C7H14O3 | CID 20196029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dual Effects of Alpha-Hydroxy Acids on the Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdrnskin.com [mdrnskin.com]
- 4. researchgate.net [researchgate.net]
- 5. Alpha hydroxy acid (AHA): Types, benefits, and how to use [medicalnewstoday.com]
- 6. Alpha-Hydroxy acid (AHA) [avenalab.com]
